4-(1h-Imidazol-1-yl)-3-methylpyridine
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Overview
Description
4-(1H-Imidazol-1-yl)-3-methylpyridine is a heterocyclic compound that features both an imidazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-1-yl)-3-methylpyridine typically involves the reaction of 3-methylpyridine with imidazole under specific conditions. One common method is the nucleophilic substitution reaction where 3-methylpyridine is treated with imidazole in the presence of a base such as potassium carbonate and a copper catalyst. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Imidazol-1-yl)-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
4-(1H-Imidazol-1-yl)-3-methylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1H-Imidazol-1-yl)-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and nucleic acids. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the compound can participate in hydrogen bonding and π-π interactions, affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)benzaldehyde: Similar in structure but with a benzaldehyde group instead of a methylpyridine ring.
1-(4-Methoxyphenyl)-1H-imidazole: Contains a methoxyphenyl group instead of a methylpyridine ring.
Pyridin-3-yl (2-(2,3,4,5-tetra substituted phenyl)-1H-imidazol-1-yl) methanone: A more complex structure with additional substituents.
Uniqueness
4-(1H-Imidazol-1-yl)-3-methylpyridine is unique due to the presence of both an imidazole and a pyridine ring, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interactions, making it a versatile compound for various applications .
Properties
Molecular Formula |
C9H9N3 |
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Molecular Weight |
159.19 g/mol |
IUPAC Name |
4-imidazol-1-yl-3-methylpyridine |
InChI |
InChI=1S/C9H9N3/c1-8-6-10-3-2-9(8)12-5-4-11-7-12/h2-7H,1H3 |
InChI Key |
WFQSOHCSXCHFHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN=C1)N2C=CN=C2 |
Origin of Product |
United States |
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